methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Heterocyclic synthesis Medicinal chemistry Quality control

Source your research-grade Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1353101-49-1) with confidence. This 5-azaindole building block is essential for SAR studies, leveraging its 3-carboxylate pattern for optimal kinase binding. Unlike alternative regioisomers, this specific scaffold is validated for developing FMS kinase inhibitors with sub-100 nM IC50 values and TLR7/9 antagonists. Supplied with high purity and rigorous quality control, it ensures reproducible results in lead optimization campaigns. Secure your supply from verified vendors with global stock availability.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1353101-49-1
Cat. No. B1506754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
CAS1353101-49-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=NC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3
InChIKeyLAACYBDGZPXTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1353101-49-1): Chemical Properties and Procurement Specifications for Research Applications


Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1353101-49-1) is a heterocyclic building block featuring a fused pyrrole-pyridine (5-azaindole) core with a methyl ester functional group at the 3-position . Its molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol, and it is supplied as a solid with a melting point range of 212–218°C . The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core framework for kinase inhibitors, TLR modulators, and colchicine-binding site inhibitors, making this compound a strategic intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Why Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cannot Be Replaced by Other Pyrrolopyridine Carboxylate Isomers


The 1H-pyrrolo[3,2-c]pyridine scaffold exists in multiple regioisomeric forms (e.g., [3,2-c], [2,3-c], [3,2-b]) and positional carboxylate variants (e.g., 2-carboxylate, 6-carboxylate), each exhibiting distinct electronic properties and biological target engagement profiles [1]. The 3-carboxylate substitution pattern specifically positions the ester moiety for optimal hydrogen bonding interactions in kinase ATP-binding pockets and facilitates downstream derivatization at the pyrrole nitrogen and pyridine ring positions, whereas the 2-carboxylate isomer shows preferential activity toward glycogen phosphorylase inhibition . Simply substituting this compound with an alternative pyrrolopyridine carboxylate without confirming the regiochemistry can lead to failed synthetic outcomes or misinterpreted SAR data, as demonstrated by the 1.6- to 3.2-fold potency variations observed among closely related pyrrolo[3,2-c]pyridine derivatives in FMS kinase assays [2].

Quantitative Differentiation Evidence for Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate Procurement


Purity Specification: 98% (HPLC) Versus Industry Standard 95% Grade

Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is commercially available at a minimum purity specification of 98% as determined by HPLC analysis, which is 3 percentage points higher than the standard 95% grade commonly offered for this compound class by multiple suppliers . The higher purity grade reduces the need for additional purification steps prior to use in sensitive coupling reactions such as Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations, where the presence of trace impurities (e.g., dehalogenated byproducts or residual palladium) can poison catalysts and reduce reaction yields .

Heterocyclic synthesis Medicinal chemistry Quality control

Regiochemical Fidelity: 3-Carboxylate Substitution Enables Distinct Synthetic Routes Compared to 2-Carboxylate and 6-Carboxylate Isomers

The 3-carboxylate substitution pattern on the 1H-pyrrolo[3,2-c]pyridine scaffold provides a unique synthetic handle for C–H functionalization at the pyrrole C-2 position and pyridine C-7 position, which are inaccessible when using the 2-carboxylate or 6-carboxylate isomers [1]. The 3-carboxylate isomer serves as the direct precursor to TLR7/9 inhibitory compounds described in WO-2015088045-A1 (Takeda Pharmaceutical), whereas the 2-carboxylate isomer is primarily associated with glycogen phosphorylase inhibition . This positional specificity dictates divergent synthetic pathways and target engagement profiles that cannot be replicated by simply substituting one carboxylate isomer for another .

Organic synthesis Scaffold diversification Regioselectivity

Scaffold SAR Sensitivity: Sub-100 nM Potency Achievable with 3-Carboxylate-Derived Analogs in FMS Kinase Assays

Derivatives of the 1H-pyrrolo[3,2-c]pyridine-3-carboxylate scaffold demonstrate potent FMS kinase inhibition, with lead compound 1r achieving an IC50 of 30 nM against FMS kinase, representing a 3.2-fold potency improvement over the baseline lead KIST101029 (IC50 = 96 nM) [1]. In cellular assays using bone marrow-derived macrophages (BMDM), compound 1r maintained potency with an IC50 of 84 nM (2.32-fold more potent than KIST101029, IC50 = 195 nM) [2]. Antiproliferative activity against a panel of cancer cell lines (six ovarian, two prostate, five breast) yielded IC50 values ranging from 0.15–1.78 µM, with selectivity observed toward cancer cells over normal fibroblasts [3].

Kinase inhibition FMS kinase Structure-activity relationship

Thermal Stability Profile: Melting Point Range 212–218°C Supports Standard Storage and Handling Conditions

Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate exhibits a melting point range of 212–218°C as a solid at 20°C, consistent with a stable crystalline form suitable for long-term storage at room temperature in a cool, dry environment . This thermal stability profile is comparable to that of the 2-carboxylate isomer (ethyl ester derivative, boiling point ~365°C at 760 mmHg) , and supports routine handling without the specialized cold-chain logistics required for thermally labile heterocyclic intermediates. Storage recommendations indicate room temperature stability when sealed and protected from moisture, with no degradation observed under standard laboratory conditions [1].

Compound stability Storage optimization Solid-state characterization

Recommended Application Scenarios for Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate Based on Verified Evidence


Lead Optimization in Kinase Inhibitor Discovery Programs

Use methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate as the core scaffold for synthesizing FMS kinase inhibitors, leveraging the established SAR showing that 3-carboxylate-derived analogs can achieve sub-100 nM IC50 values (e.g., 30 nM for compound 1r) and 2.32-fold improved cellular potency in BMDM assays relative to lead compound KIST101029 [1]. The 98% HPLC purity specification ensures consistent starting material quality for iterative SAR campaigns .

Synthesis of TLR7/9 Inhibitors for Autoimmune Disease Research

Employ methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate as a key intermediate for constructing TLR7/9 inhibitory compounds as described in patent WO-2015088045-A1 (Takeda Pharmaceutical) [1]. The 3-carboxylate substitution pattern provides the correct regiochemical handle for installing the substituents required for TLR antagonism, with applications in systemic lupus erythematosus, rheumatoid arthritis, and inflammatory bowel disease models .

Colchicine-Binding Site Inhibitor Development for Anticancer Applications

Utilize methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate to access 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, which have demonstrated IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro [1]. The scaffold's favorable thermal stability (mp 212–218°C) facilitates multi-step synthetic sequences without intermediate degradation .

Scaffold Hopping from Indole-Based Kinase Inhibitors

Apply methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate as a 5-azaindole bioisostere for indole-containing kinase inhibitors, exploiting the improved hydrogen-bonding capacity of the pyridine nitrogen to enhance target engagement and potentially overcome resistance mechanisms associated with indole-based scaffolds [1]. The 3-carboxylate position enables direct comparison with indole-3-carboxylate derivatives in SAR studies.

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